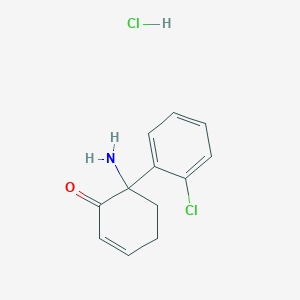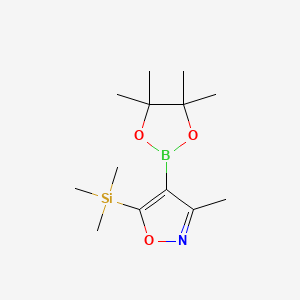
Dehydronorketamine Hydrchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydronorketamine (DHNK), or 5,6-dehydronorketamine, is a minor metabolite of ketamine which is formed by dehydrogenation of its metabolite norketamine . It was originally considered to be inactive, but recent studies have found that DHNK acts as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor .
Synthesis Analysis
The synthesis of Dehydronorketamine Hydrochloride involves the dehydrogenation of norketamine, a metabolite of ketamine . The pharmacokinetics of ketamine and its metabolites were adequately described by a seven-compartment model with two ketamine, norketamine, and hydroxynorketamine compartments and one dehydronorketamine compartment with metabolic compartments in-between ketamine and norketamine, and norketamine and dehydronorketamine main compartments .Molecular Structure Analysis
The molecular formula of Dehydronorketamine Hydrochloride is C12H12ClNO·HCl . The molecular weight is 258.14 .Wissenschaftliche Forschungsanwendungen
Pain Management
Ketamine has been used for a long time in perioperative pain . It interacts with opioid receptors, nicotinic and muscarinic receptors, dopamine receptors, voltage-gated calcium channels, and others . This makes it a valuable tool in managing different types of pain, including neuropathic pain .
Depression Treatment
Ketamine has shown efficacy in managing treatment-resistant depression . Its rapid (within minutes to hours) and longer-term antidepressant effects have been demonstrated in patients with major depression and those with treatment-resistant depression .
Nociplastic Pain
Nociplastic pain involves altered pain processing. Ketamine might work best in nociplastic pain . This is a relatively new area of research and could be a promising application for Dehydronorketamine Hydrochloride.
Anesthesia
Ketamine was originally developed as a surgical anesthetic in the 1960s . It continues to be used for this purpose today, and this could be a potential application for Dehydronorketamine Hydrochloride.
Research into Other Mental Health Conditions
Given its impact on various neurotransmitter systems, including cholinergic, opioidergic, monoaminergic, and GABAergic function , Ketamine and its metabolites could be useful in researching other mental health conditions.
Wirkmechanismus
Target of Action
Dehydronorketamine (DHNK) is a minor metabolite of ketamine, formed by dehydrogenation of its metabolite norketamine . DHNK has been found to act as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor . This receptor plays a crucial role in neurotransmission, particularly in relation to cognitive functions.
Mode of Action
DHNK interacts with its primary target, the α7-nicotinic acetylcholine receptor, by acting as a negative allosteric modulator . This means that DHNK binds to a site on the receptor that is distinct from the primary (orthosteric) site, leading to a change in the receptor’s conformation and reducing its activity .
Biochemical Pathways
The formation of DHNK involves the hepatic biotransformation of ketamine, specifically through the cytochrome P450 system, involving the isoenzymes 3A4 and 2B6 . Ketamine is first demethylated to form the active metabolite norketamine, which is then dehydrogenated to form DHNK . Other minor pathways have been described, including the hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .
Pharmacokinetics
The pharmacokinetics of ketamine and its metabolites, including DHNK, have been described by a seven-compartment model . This model includes two compartments each for ketamine, norketamine, and hydroxynorketamine, and one compartment for DHNK . Significant differences have been found between the pharmacokinetics of the S- and R-ketamine enantiomers, with up to 50% lower clearances for the R-enantiomers .
Result of Action
It has been hypothesized that dhnk, similarly to hydroxynorketamine (hnk), may have the capacity to produce rapid antidepressant effects . This is based on its potent and selective modulation of the α7-nicotinic acetylcholine receptor .
Action Environment
The action, efficacy, and stability of DHNK can be influenced by various environmental factors. For instance, the metabolic pathways involved in the formation of DHNK are subject to individual variability, which can affect the compound’s pharmacokinetics . Furthermore, the compound’s interaction with its target receptor can be influenced by factors such as the presence of other drugs or substances, the individual’s genetic makeup, and physiological conditions .
Zukünftige Richtungen
Ketamine’s metabolites, and (2R,6R)-hydroxynorketamine in particular, may play a greater role in its clinical activity than previously believed . As a logical next step, the R-ketamine enantiomer is currently in the early stages of clinical development . Moreover, certain ketamine metabolites may hold promise as possessing equal antidepressant efficacy to the racemic parent molecule, possibly with fewer side effects, especially (2R,6R)-HNK .
Eigenschaften
IUPAC Name |
6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-3,5-7H,4,8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWIJCRGQUZVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydronorketamine Hydrchloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)



![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)